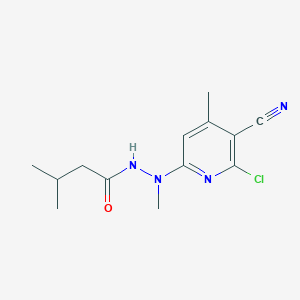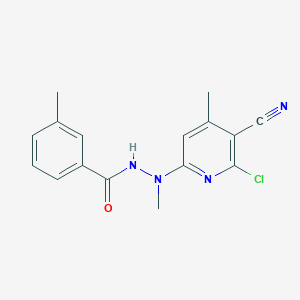![molecular formula C17H12BrN5O2 B11485922 [5-amino-2-(4-bromophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11485922.png)
[5-amino-2-(4-bromophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom.
Cyclization to Form the Dihydrofuran Ring: The bromophenyl intermediate undergoes cyclization with appropriate reagents to form the dihydrofuran ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate with propanedinitrile under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with various biomolecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic applications. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE: Similar structure but with a chlorine atom instead of bromine.
2-[5-AMINO-2-(4-FLUOROPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE lies in its specific combination of functional groups and the presence of the bromine atom. This combination imparts unique chemical and biological properties, making it distinct from its analogs with different halogen atoms.
Properties
Molecular Formula |
C17H12BrN5O2 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-[5-amino-2-(4-bromophenyl)-4-cyano-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H12BrN5O2/c1-10(2)23-25-17(12-3-5-13(18)6-4-12)15(11(7-19)8-20)14(9-21)16(22)24-17/h3-6H,22H2,1-2H3 |
InChI Key |
FWVVPZUEYMNAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485843.png)

![3'-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485860.png)
![Benzo[b]benzofuran-4-carboxamide, N-(4-pyridinyl)-](/img/structure/B11485864.png)
![3'-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11485873.png)


![2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11485895.png)
![methyl 4-[(chloroacetyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11485905.png)


![Propan-2-yl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11485936.png)
![5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11485941.png)
![N-[3-(methylsulfanyl)-1-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11485955.png)
